Ethylenediammonium hydrogen phosphate

Crystal engineering Hydrogen-bonded framework Polymorphism

Ethylenediammonium hydrogen phosphate (EDHP; also referred to as ethylenediamine phosphate or EDAP) is an inorganic-organic hybrid salt with the formula [NH₃CH₂CH₂NH₃][HPO₄] and a molecular weight of 158.09 g·mol⁻¹, formed by the 1:1 reaction of ethylenediamine with phosphoric acid. The compound crystallizes in the monoclinic system, space group P2₁/c, and features a robust three-dimensional hydrogen-bonded network formed by N–H···O and O–H···O interactions linking ethylenediammonium dications with hydrogenphosphate anions.

Molecular Formula C2H11N2O4P
Molecular Weight 158.09 g/mol
CAS No. 52657-34-8
Cat. No. B12664546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediammonium hydrogen phosphate
CAS52657-34-8
Molecular FormulaC2H11N2O4P
Molecular Weight158.09 g/mol
Structural Identifiers
SMILESC(C[NH3+])[NH3+].OP(=O)([O-])[O-]
InChIInChI=1S/C2H8N2.H3O4P/c3-1-2-4;1-5(2,3)4/h1-4H2;(H3,1,2,3,4)
InChIKeyZSFDBVJMDCMTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenediammonium Hydrogen Phosphate (CAS 52657-34-8): Procurement-Relevant Identity, Structure, and Physicochemical Profile


Ethylenediammonium hydrogen phosphate (EDHP; also referred to as ethylenediamine phosphate or EDAP) is an inorganic-organic hybrid salt with the formula [NH₃CH₂CH₂NH₃][HPO₄] and a molecular weight of 158.09 g·mol⁻¹, formed by the 1:1 reaction of ethylenediamine with phosphoric acid [1]. The compound crystallizes in the monoclinic system, space group P2₁/c, and features a robust three-dimensional hydrogen-bonded network formed by N–H···O and O–H···O interactions linking ethylenediammonium dications with hydrogenphosphate anions [2][3]. Unlike purely inorganic phosphate salts such as ammonium dihydrogen phosphate (ADP), EDHP contains a flexible organic ethylenediammonium cation that imparts a layered, hybrid architecture and the ability to serve simultaneously as an acid source and blowing agent in intumescent applications, with a phosphorus content of approximately 19.5% and nitrogen content of approximately 17.7% [4].

Why Ethylenediammonium Hydrogen Phosphate Cannot Be Replaced by Generic Ammonium or Melamine Phosphates: The Case for Verifiable Differentiation


Although ethylenediammonium hydrogen phosphate (EDHP) belongs to the broader family of amine phosphate salts, its substitution by common in-class alternatives—such as ammonium dihydrogen phosphate (ADP), ammonium polyphosphate (APP), or melamine phosphate (MP)—introduces measurable performance deficits. EDHP crystallizes in a monoclinic P2₁/c lattice with a unique 3D hydrogen-bonded supramolecular architecture that differs fundamentally from the tetragonal I4̄2d structure of ADP [1][2]. This structural distinction translates into diverging thermal decomposition profiles: ADP decomposes near 200 °C with ammonia release, whereas EDHP melts at approximately 257 °C with concurrent decomposition and gas release that promotes intumescent charring—a functional advantage in flame-retardant systems [3]. Furthermore, EDHP's ethylenediammonium cation enables it to function simultaneously as an acid source (phosphorus) and a blowing agent (nitrogen) during combustion, a dual role that conventional ammonium phosphates cannot fulfill without additional formulation components [4]. In copper oxide mineral flotation, EDHP's amine functionality confers specific chemisorption onto oxide mineral surfaces—an activation mechanism unavailable from purely inorganic phosphate salts [5].

Quantitative Differentiation Evidence for Ethylenediammonium Hydrogen Phosphate: Head-to-Head and Cross-Study Comparative Data


Crystal Structure: Monoclinic P2₁/c Layered Architecture vs. Tetragonal ADP – Implications for Anisotropic Properties

EDHP crystallizes in the monoclinic system, space group P2₁/c, with two polymorphic forms reported. Form I (Chang et al., 2002) has unit cell parameters a = 10.209(1) Å, b = 7.891(1) Å, c = 8.039(1) Å, β = 92.138(9)°, V = 647.2(2) ų, Z = 4, refined to R₁ = 0.0295 [1]. Form II (Averbuch-Pouchot & Durif, 1993) has a = 10.650(5) Å, b = 7.873(1) Å, c = 8.358(1) Å, β = 109.76(3)°, refined to R = 0.031 using 2,191 reflections [2]. In contrast, ammonium dihydrogen phosphate (ADP) crystallizes in the tetragonal system, space group I4̄2d, with a = 7.418(3) Å, c = 7.2284(6) Å, V = 404.63(4) ų, Z = 4 [3]. The monoclinic structure of EDHP produces alternating organic-inorganic layers with a 3D hydrogen-bonding network incorporating N–H···O (2.77–2.98 Å) and O–H···O (2.54–2.91 Å) interactions, resulting in anisotropic physical properties distinct from the isotropic tetragonal ADP lattice [4].

Crystal engineering Hydrogen-bonded framework Polymorphism

Flame Retardant Efficiency: 57–63% pHRR Reduction at 10 wt% Loading vs. >20 wt% Required for Conventional APP/MP Systems

In polybutylene succinate (PBS), the EDAP/ZnB system at only 10 wt% total loading (EDAP:ZnB = 8:2 wt:wt) reduced the peak heat release rate (pHRR) by 57%, the fire growth rate index (FIGRA) by 47%, and the maximum average rate of heat emission (MARHE) by 48% compared to neat PBS, as measured by mass loss cone calorimetry at 50 kW·m⁻² [1]. In a further optimized ternary system (EDAP/MPAlP 7:3 at 8 wt% + ZnB at 2 wt%), pHRR was reduced by 63%, total heat release (THR) by 13%, FIGRA by 43%, and MARHE by 48%, while flameout time extended to 840 s from 493 s for neat PBS [2]. By comparison, the same study notes that ammonium polyphosphate (APP) and melamine phosphate (MP) typically require loadings exceeding 20 wt% to meet conventional fire safety standards in PBS, and at equivalent loadings they do not achieve comparable reductions [1]. In polypropylene (PP) powder coatings at 20 wt% flame retardant loading, the PP/MP-DiPER/EDAP formulation achieved a limiting oxygen index (LOI) of 32.6% and a UL94 V-0 rating at 3.2 mm thickness, compared to a neat PP LOI of only 17.3% [3]. In a separate PP study, MAPP (APP modified with ethylenediamine) at 40 wt% achieved LOI 32.5% and V-0 rating, whereas unmodified APP at 40 wt% showed a 56.9% lower LOI and no UL94 rating [4].

Intumescent flame retardant Cone calorimetry Polybutylene succinate

Copper Oxide Flotation Activation: EDAP Combined Activator Delivers 87.62% Copper Recovery vs. Inferior Single-Activator Performance

In refractory copper oxide ore flotation, ethylenediamine phosphate (EDAP) serves as a specific organic activator that chemisorbs onto oxidized copper mineral surfaces (e.g., chrysocolla, malachite) to facilitate subsequent xanthate collector adsorption. Using sodium sulfide (Na₂S) as the sulfidizing agent and EDAP as the combined activator in closed-circuit flotation tests on Yunnan copper oxide ore, a concentrate with copper grade of 16.01% and copper recovery of 74.38% was obtained at a concentrate yield of 5.90% [1]. In a separate GA–BPNN optimization study on low-grade copper oxide ore, the combination of ammonium bicarbonate and EDAP as a combined activator achieved a copper recovery of 87.62% after 100 generations of genetic algorithm optimization, with the combined activator exhibiting superior performance compared to either ammonium bicarbonate or EDAP used individually [2]. The mechanism of EDAP activation involves the formation of a purple diethylenediamine-copper complex on the mineral surface, which is unique to the ethylenediamine functionality and cannot be replicated by purely inorganic phosphate activators [3].

Mineral processing Sulfide flotation Copper oxide activation

Thermal Decomposition Profile: Melting at 257 °C with Concurrent Intumescent Gas Release vs. ADP Decomposition at ~200 °C Without Charring Function

Ethylenediamine phosphate (EDAP) exhibits a characteristic melting point of approximately 257 °C, at which it decomposes concurrently to release carbon dioxide and other gaseous products that promote intumescent charring [1]. This thermal profile is functionally advantageous for intumescent flame-retardant systems because the decomposition temperature aligns well with the exfoliation temperature of expandable graphite synergists, enabling coordinated char expansion [1]. In comparison, ammonium dihydrogen phosphate (ADP) decomposes at approximately 200 °C with release of gaseous ammonia and formation of molten phosphoric acid, without the coordinated char-promoting gas release mechanism [2]. Furthermore, related ethylenediammonium-containing hybrid phosphate frameworks have demonstrated thermal stability up to 290 °C, as confirmed by thermogravimetric analysis [3]. Computational analysis via the Materials Project indicates that ethylenediammonium hydrogenphosphate(V)-beta has a calculated formation energy of −0.969 eV/atom and an energy above hull of 0.212 eV/atom, with a calculated density of 1.41 g·cm⁻³ [4].

Thermal analysis Intumescent char formation Decomposition temperature

Polymorphism: Two Structurally Characterized Crystalline Forms Offer Tunable Physicochemical Properties

Ethylenediammonium hydrogen phosphate exhibits at least two structurally characterized polymorphic forms, both crystallizing in the monoclinic P2₁/c space group but with significantly different unit cell parameters. Form I, synthesized via hydrothermal technique and reported by Chang et al. (2002), has parameters a = 10.209(1) Å, b = 7.891(1) Å, c = 8.039(1) Å, β = 92.138(9)°, V = 647.2(2) ų, refined to R₁ = 0.0295 using 1,141 independent reflections [1]. Form II, reported by Averbuch-Pouchot and Durif (1993), is isotypic with the corresponding arsenate and has a = 10.650(5) Å, b = 7.873(1) Å, c = 8.358(1) Å, β = 109.76(3)°, refined to R = 0.031 using 2,191 reflections [2]. The primary structural difference lies in the β angle (92.14° vs. 109.76°), resulting in a 7.5% increase in the c-axis length and altered hydrogen-bonding geometry in Form II. A recent 2025 study further confirmed the monoclinic P2₁/c structure with a = 7.4896(8) Å, b = 11.7702(12) Å, c = 8.0080(8) Å, demonstrating the robustness of the hydrogen-bonded framework across different synthetic conditions (aqueous reflux vs. hydrothermal) [3]. In contrast, ammonium dihydrogen phosphate (ADP) exhibits only one stable crystalline form under ambient conditions (tetragonal I4̄2d), offering no polymorphic tunability [4].

Polymorph screening Solid-state chemistry Form selection

Dual Acid-Source and Blowing-Agent Functionality: 19.5% P and 17.7% N Enable Single-Additive Intumescence vs. Multi-Component APP/Melamine Systems

EDAP contains approximately 19.5% phosphorus and 17.7% nitrogen by weight, enabling it to function simultaneously as both the acid source (phosphorus-based char promoter) and the blowing agent (nitrogen-based gas source) in intumescent flame-retardant systems [1]. This intrinsic bifunctionality eliminates the need for a separate blowing agent such as melamine, which is typically required when using ammonium polyphosphate (APP) as the acid source. In PBS formulations, EDAP alone with only a synergist (ZnB at 2 wt%) achieves 57% pHRR reduction at 10 wt% total loading; by comparison, conventional APP-based intumescent systems require the addition of a separate charring agent (e.g., pentaerythritol) and blowing agent (e.g., melamine) to achieve comparable performance, typically at total additive loadings exceeding 20 wt% [1][2]. Solid-state NMR (¹¹B, ¹³C, ²⁷Al, and ³¹P) studies confirmed that during combustion, EDAP decomposes to form a reinforced intumescent char embedded with highly thermally stable inorganic phosphate species (e.g., boron phosphate, zinc phosphate), which act as a protective physical barrier with enhanced cohesion and reduced crack formation [3]. In PP powder coating applications, the addition of EDAP as a synergist to MP/DiPER systems increased the LOI from 17.3 vol% (neat PP) to 32.6 vol% and achieved a UL94 V-0 rating with total flaming combustion time under 15 seconds, demonstrating EDAP's critical role even as a minor component in multi-component formulations [4].

Intumescent mechanism Phosphorus-nitrogen synergism Halogen-free flame retardant

Verified Application Scenarios for Ethylenediammonium Hydrogen Phosphate Where Competitive Differentiation Is Quantitatively Demonstrated


Low-Loading Halogen-Free Intumescent Flame Retardant for Biodegradable Polyesters (PBS, PLA)

Ethylenediammonium hydrogen phosphate (EDAP) is uniquely suited for flame-retarding biodegradable polyesters such as polybutylene succinate (PBS) at low additive loadings. At only 10 wt% total loading (EDAP:ZnB = 8:2), PBS achieves 57% pHRR reduction, 47% FIGRA reduction, and 48% MARHE reduction compared to neat PBS [1]. For more demanding applications, the EDAP/MPAlP/ZnB ternary system at 10 wt% achieves 63% pHRR reduction and extends flameout time from 493 s to 840 s [2]. This performance at low loading preserves the mechanical properties and biodegradability of the host polymer—a critical requirement for compostable packaging and agricultural films—while avoiding the >20 wt% loading typically required by ammonium polyphosphate (APP) or melamine phosphate (MP) systems [1].

Refractory Copper Oxide Ore Flotation Using Combined EDAP Activation

In the beneficiation of difficult-to-process copper oxide ores containing chrysocolla (CuSiO₃) and cuprite, ethylenediamine phosphate serves as a specialized organic activator that forms a purple diethylenediamine-copper complex on mineral surfaces, enabling subsequent xanthate collector adsorption [1]. Closed-circuit flotation tests using Na₂S as sulfidizing agent and EDAP as combined activator yielded a copper concentrate with grade of 16.01% and recovery of 74.38% [2]. When combined with ammonium bicarbonate and optimized via genetic algorithm-back propagation neural network (GA-BPNN), copper recovery reached 87.62%—a performance level that single activators (ammonium bicarbonate alone or EDAP alone) cannot achieve [3]. This application scenario is relevant for mining operations processing oxidized copper resources that are unresponsive to conventional sulfide flotation activators.

Structure-Directing Agent for Hydrothermal Synthesis of Microporous Metal Phosphate Frameworks

EDHP functions as an organic structure-directing agent (template) in the hydrothermal synthesis of microporous transition metal phosphates with applications in ion exchange, gas storage, and catalysis [1]. Its ethylenediammonium dication templates the formation of open-framework structures (e.g., scandium, vanadium, cobalt, and zinc phosphates) through the establishment of extensive N–H···O hydrogen-bonding networks with the inorganic framework [2]. Unlike smaller ammonium cations (NH₄⁺ from ADP) that produce dense phases, the larger, bifunctional ethylenediammonium cation promotes the formation of channel-containing architectures with pore sizes in the micropore range [3]. The two polymorphic forms of EDHP also offer different hydrogen-bonding geometries that can influence the resulting framework topology, providing synthetic chemists with an additional degree of structural control unavailable from monotemplate ammonium salts [4].

Halogen-Free Intumescent Powder Coatings for Steel Protection

In thermoplastic powder coating formulations for mild steel corrosion and fire protection, EDAP serves as an effective synergist in melamine phosphate (MP) / pentaerythritol (PER) or di-pentaerythritol (DiPER) intumescent systems at 20 wt% total flame retardant loading [1]. The PP/MP-DiPER/EDAP formulation achieved a limiting oxygen index (LOI) of 32.6% (vs. 17.3% for unfilled PP) and a UL94 V-0 rating at 3.2 mm thickness, with total flaming combustion time reduced to under 15 seconds [1]. The resulting coatings exhibited good comprehensive properties including tensile strength of 247.3 kg·cm⁻² and surface roughness Ra of 0.78 μm, demonstrating that EDAP's synergistic contribution does not compromise mechanical or surface finish quality [1]. This scenario is directly applicable to the construction, automotive, and industrial equipment sectors requiring halogen-free fire-safe coatings.

Quote Request

Request a Quote for Ethylenediammonium hydrogen phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.